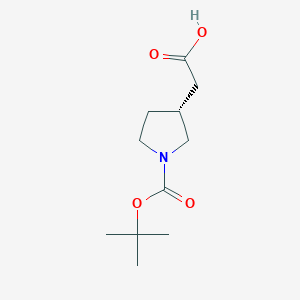

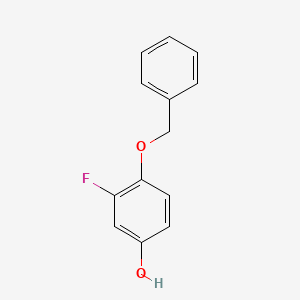

![molecular formula C23H25N3O2S B1332742 4-[(4-Benzhydryl-1-piperazinyl)sulfonyl]aniline CAS No. 20127-97-3](/img/structure/B1332742.png)

4-[(4-Benzhydryl-1-piperazinyl)sulfonyl]aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-[(4-Benzhydryl-1-piperazinyl)sulfonyl]aniline" is a derivative of 1-benzhydryl-piperazine, which has been the subject of various studies due to its potential biological activities. Research has focused on synthesizing various derivatives and evaluating their antimicrobial and anticancer properties. These derivatives have shown significant activity against bacterial and fungal pathogens, as well as human breast cancer cell proliferation and tumor growth in vivo .

Synthesis Analysis

The synthesis of 1-benzhydryl-piperazine derivatives typically involves nucleophilic substitution reactions with sulfonyl chlorides. This process is often carried out in the presence of dry methylene dichloride and triethylamine, followed by characterization using techniques such as 1H-NMR, IR, LC/MS, and elemental analysis . The structural confirmation of these compounds has been achieved through X-ray crystallography, which provides detailed information about the molecular conformation and crystal structure .

Molecular Structure Analysis

X-ray crystallography studies have revealed that the piperazine ring in these derivatives adopts a chair conformation, which is a common and stable conformation for six-membered rings. The sulfonyl group attached to the piperazine ring is found to be in a distorted tetrahedral configuration, which is typical for sulfonyl groups due to their tetrahedral electronic geometry .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives are inferred from their structural characteristics. The presence of the benzhydryl and sulfonyl groups suggests that these compounds are likely to be hydrophobic and may have significant molecular weight, which could affect their solubility and bioavailability. The antimicrobial and anticancer activities of these compounds indicate that they have the ability to interact with biological targets, which is likely influenced by their molecular structure and physicochemical properties .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

4-[(4-Benzhydryl-1-piperazinyl)sulfonyl]aniline and its derivatives have garnered significant interest in scientific research due to their potential applications. A study by Ananda Kumar et al. (2007) explored the synthesis of 1-benzhydryl-sulfonyl-piperazine derivatives, highlighting their inhibitory effects on MDA-MB-231 breast cancer cell proliferation, with one derivative showing notable activity Ananda Kumar et al., 2007. Structural conformation of these derivatives has been extensively studied, as seen in the work of Naveen et al. (2009), who synthesized and analyzed the crystal structure of a 1-benzhydrylpiperazine derivative, revealing a chair conformation of the piperazine ring and a distorted tetrahedral geometry around the sulfur atom Naveen et al., 2009.

Antimicrobial and Anticancer Activities

The antimicrobial potential of 4-[(4-Benzhydryl-1-piperazinyl)sulfonyl]aniline derivatives has been extensively studied. Vinaya et al. (2009) synthesized 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives and evaluated their efficacy against pathogens of tomato plants, noting significant antimicrobial activities in some compounds Vinaya et al., 2009. Furthermore, the antiproliferative effect of 1-benzhydrylpiperazine derivatives against human cancer cell lines has been a subject of interest, as Kumar et al. (2008) synthesized a series of these derivatives, showing promising results in inhibiting tumor growth and angiogenesis in mouse models Kumar et al., 2008.

Enzyme Inhibitory and Biological Activities

The enzyme inhibitory activity of these compounds has also been explored. Hussain et al. (2017) targeted a series of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives, noting significant inhibitory effects against acetyl- and butyrylcholinesterase Hussain et al., 2017. In addition, Patel et al. (2004) synthesized N-substituted piperazine derivatives with a sulfonyloxy aniline moiety, reporting substantial antibacterial activity Patel et al., 2004.

Safety And Hazards

Propriétés

IUPAC Name |

4-(4-benzhydrylpiperazin-1-yl)sulfonylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O2S/c24-21-11-13-22(14-12-21)29(27,28)26-17-15-25(16-18-26)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,23H,15-18,24H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTMXYPSVCJDFAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90364709 |

Source

|

| Record name | 4-[(4-BENZHYDRYL-1-PIPERAZINYL)SULFONYL]ANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Benzhydryl-1-piperazinyl)sulfonyl]aniline | |

CAS RN |

20127-97-3 |

Source

|

| Record name | 4-[(4-BENZHYDRYL-1-PIPERAZINYL)SULFONYL]ANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-[(2s)-2-Methylbutyl]-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1332663.png)

![2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B1332671.png)